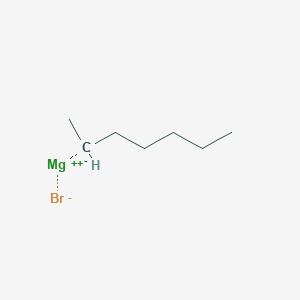
Acetyl bromide-13C2
Vue d'ensemble
Description
Acetyl bromide-13C2 is a labeled compound where the carbon atoms in the acetyl group are isotopically enriched with carbon-13. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways. The molecular formula for this compound is 13CH313COBr, and it has a molecular weight of 124.93 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetyl bromide-13C2 can be synthesized by reacting phosphorus tribromide with acetic acid enriched with carbon-13. The reaction proceeds as follows: [ 3 , \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 , \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus tribromide acts as a brominating agent, converting acetic acid into acetyl bromide .
Industrial Production Methods: While the industrial production of this compound is not widely documented, it is likely produced in specialized facilities that handle isotopically labeled compounds. The process would involve the same reaction as above but on a larger scale, ensuring high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl bromide-13C2 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]
Substitution: Reacts with alcohols to form acetate esters and with amines to form acetamides. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Substitution: Alcohols or amines, often in the presence of a base to neutralize the hydrobromic acid formed.
Major Products:
Hydrolysis: Acetic acid and hydrobromic acid.
Substitution: Acetate esters or acetamides, depending on the nucleophile used.
Applications De Recherche Scientifique
Acetyl bromide-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Tracer Studies: Used in metabolic studies to trace the incorporation and transformation of acetyl groups in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural analysis.
Chemical Synthesis: Employed in the synthesis of labeled compounds for use in various research fields, including drug development and environmental studies
Mécanisme D'action
The mechanism of action of acetyl bromide-13C2 is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles such as water, alcohols, and amines, transferring the acetyl group to the nucleophile. This transfer is facilitated by the electrophilic nature of the carbonyl carbon in the acetyl bromide, which is susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Acetyl Chloride: Similar in structure but contains a chlorine atom instead of bromine. It is also used as an acylating agent but is less reactive than acetyl bromide.
Acetyl Iodide: Contains an iodine atom instead of bromine. It is more reactive than acetyl bromide due to the larger atomic radius of iodine.
Acetyl Fluoride: Contains a fluorine atom instead of bromine.
Uniqueness of Acetyl Bromide-13C2: The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving tracing and detailed structural analysis. The presence of the bromine atom also makes it more reactive compared to its chlorine and fluorine counterparts, providing distinct advantages in certain chemical reactions .
Propriétés
IUPAC Name |
acetyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXACINHVKSMDR-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481741 | |
| Record name | Acetyl bromide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113638-93-0 | |
| Record name | Acetyl bromide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113638-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















